3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole
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Overview
Description
3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole is a chemical compound with the molecular formula C10H16F2N2O. This compound is part of the pyrazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole involves several steps. One common method includes the reaction of 1-isobutyl-1H-pyrazole with 2,2-difluoroethanol in the presence of a base to form the desired product. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole involves its interaction with specific molecular targets. The difluoroethoxy group plays a crucial role in its activity, influencing the compound’s binding affinity and selectivity towards its targets. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole can be compared with other similar compounds such as:
3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-1H-pyrazole: This compound has a similar structure but with a difluoroethyl group instead of an isobutyl group.
3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole: This compound has an ethyl group instead of an isobutyl group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2,2-difluoroethoxymethyl)-1-(2-methylpropyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O/c1-8(2)5-14-4-3-9(13-14)6-15-7-10(11)12/h3-4,8,10H,5-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVUZBAWSBXWSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC(=N1)COCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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